

# An In-depth Technical Guide to the Structure Elucidation of 5,6-Dimethoxypicolinaldehyde

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## Compound of Interest

Compound Name: **5,6-Dimethoxypicolinaldehyde**

Cat. No.: **B169520**

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This technical guide provides a comprehensive overview of the structure elucidation of **5,6-dimethoxypicolinaldehyde**, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document outlines a plausible synthetic route and presents a detailed analysis of its expected spectroscopic characteristics. While a complete, peer-reviewed experimental dataset for this specific molecule is not readily available in the public domain, this guide consolidates available information and predictive analysis to serve as a valuable resource.

## Molecular Structure and Properties

**5,6-Dimethoxypicolinaldehyde** possesses a pyridine ring substituted with an aldehyde group at the 2-position and two methoxy groups at the 5- and 6-positions.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	167.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	106331-68-4	<a href="#">[1]</a> <a href="#">[2]</a>
Predicted Boiling Point	257.7±35.0 °C	<a href="#">[3]</a>
Predicted Density	1.174±0.06 g/cm <sup>3</sup>	<a href="#">[3]</a>

## Synthesis Protocol

A viable synthetic route to **5,6-dimethoxypicolinaldehyde** involves the oxidation of the corresponding alcohol, (5,6-dimethoxypyridin-2-yl)methanol.<sup>[4]</sup> This method is a standard and effective way to produce pyridine aldehydes.

### Experimental Protocol: Oxidation of (5,6-dimethoxypyridin-2-yl)methanol

#### Materials:

- (5,6-dimethoxypyridin-2-yl)methanol
- Manganese dioxide (activated)
- Dichloromethane (DCM), anhydrous
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

#### Procedure:

- To a solution of (5,6-dimethoxypyridin-2-yl)methanol in anhydrous dichloromethane, add an excess of activated manganese dioxide (approximately 5-10 equivalents).
- Stir the resulting suspension vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide, washing the filter cake with dichloromethane.
- Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude **5,6-dimethoxypicolinaldehyde** by flash column chromatography on silica gel using a hexanes-ethyl acetate gradient.
- Combine the fractions containing the pure product and concentrate under reduced pressure to yield **5,6-dimethoxypicolinaldehyde** as a solid.



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Caption: Synthetic workflow for **5,6-Dimethoxypicolinaldehyde**.

## Spectroscopic Data for Structure Elucidation

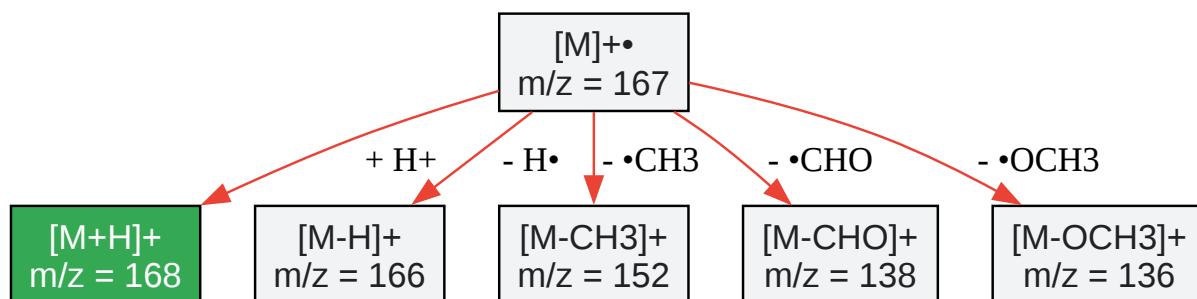
The following sections detail the expected spectroscopic data for **5,6-dimethoxypicolinaldehyde** based on its chemical structure and data from analogous compounds.

### Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) data has been reported in a patent, providing a key piece of experimental evidence for the molecular weight of the compound.<sup>[4]</sup>

Parameter	Observed Value
Retention Time (t <sub>R</sub> )	0.61 min
[M+H] <sup>+</sup>	168.00

This observed [M+H]<sup>+</sup> value is consistent with the calculated molecular weight of 167.16 g/mol for the molecular formula C<sub>8</sub>H<sub>9</sub>NO<sub>3</sub>.



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Caption: Predicted key mass spectrometry fragments.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted <sup>1</sup>H NMR spectrum of **5,6-dimethoxypicolinaldehyde** would exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyridine ring, and the protons of the two methoxy groups.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~9.9	Singlet	1H	Aldehyde (-CHO)
~7.4	Doublet	1H	H-4
~6.9	Doublet	1H	H-3
~3.9	Singlet	3H	Methoxy (-OCH <sub>3</sub> ) at C-6
~3.8	Singlet	3H	Methoxy (-OCH <sub>3</sub> ) at C-5

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted <sup>13</sup>C NMR spectrum will show eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~192	Aldehyde (C=O)
~160	C-6 (attached to $\text{OCH}_3$ )
~150	C-2 (attached to CHO)
~145	C-5 (attached to $\text{OCH}_3$ )
~120	C-4
~110	C-3
~56	Methoxy (- $\text{OCH}_3$ ) at C-6
~55	Methoxy (- $\text{OCH}_3$ ) at C-5

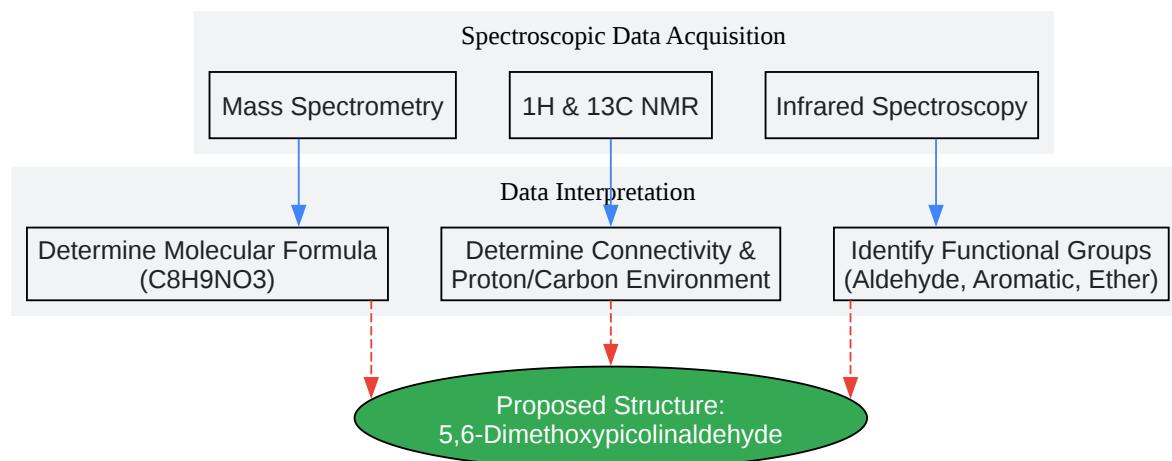
## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and aromatic functionalities.

Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~2820 and ~2720	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1470	Medium	C=C and C=N stretching (aromatic ring)
~1250, ~1050	Strong	C-O stretch (methoxy groups)

## Logical Workflow for Structure Elucidation

The comprehensive structure elucidation of an unknown compound like **5,6-dimethoxypicolinaldehyde** follows a logical workflow, integrating data from multiple analytical techniques.



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Caption: Logical workflow for structure elucidation.

## Conclusion

The structure of **5,6-dimethoxypicolinaldehyde** can be confidently assigned based on a combination of synthesis from a known precursor and a predictive analysis of its spectroscopic data. The presence of key functional groups is indicated by characteristic IR absorptions, and the precise arrangement of atoms is determined by the chemical shifts and coupling patterns in  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. The molecular weight is confirmed by mass spectrometry. This guide provides a solid foundation for researchers working with this and related substituted pyridine compounds.

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